molecular formula C11H13N3O B2980703 1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 91331-85-0

1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No. B2980703
CAS RN: 91331-85-0
M. Wt: 203.245
InChI Key: WMLVDNWEONXTIR-UHFFFAOYSA-N
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Description

The compound “1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine” is likely a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The methoxyphenyl group attached to the pyrazole ring could potentially influence the compound’s reactivity and biological activity.


Chemical Reactions Analysis

The chemical reactivity of “1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine” would depend on its exact structure and the conditions under which it is reacted. Pyrazole derivatives can undergo a variety of reactions, including nucleophilic substitutions and electrophilic additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine” would need to be determined experimentally. These could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .

Scientific Research Applications

Synthesis and Chemical Interactions

1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine is involved in various synthesis processes and chemical reactions. For example, it's used in the direct reductive amination of aldehydes and ketones, a process vital for the synthesis of biologically active molecules and intermediates in pharmaceuticals and fine chemicals. The compound's derivatives have also been noted for their potential in forming secondary amines through interactions with other chemical agents (Bawa, Ahmad, & Kumar, 2009).

Biological Activity

The derivatives of 1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine have been studied for their biological activities. Some derivatives have shown to exhibit significant toxicity against bacteria, indicating potential antibacterial properties. Specifically, derivatives with chlorine substituents and methoxy groups have shown higher levels of toxicity against certain bacteria (Uma et al., 2017).

Structural and Crystallographic Studies

Structural analyses and crystallographic studies of 1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine derivatives have provided insights into their molecular configurations and properties. X-ray structure analysis has been used to present detailed views of the compounds, revealing intricate details like tautomeric forms and intermolecular hydrogen bonds. Such studies are crucial for understanding the compound's chemical behavior and potential applications in various fields (Wang et al., 2013).

Anticancer and Anti-inflammatory Properties

Certain pyrazolo[1,5-a]pyrimidine derivatives, synthesized from 1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine, have been studied for their anti-inflammatory and anti-cancer activities. These studies are crucial for drug development and understanding the compound's role in therapeutic applications (Kaping et al., 2016).

Safety And Hazards

The safety and hazards associated with “1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine” would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions, including wearing protective clothing and working in a well-ventilated area .

Future Directions

The future research directions for “1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine” could include further studies on its synthesis, properties, and potential applications. For example, it could be interesting to explore its potential biological activities and mechanism of action .

properties

IUPAC Name

2-(2-methoxyphenyl)-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-7-11(12)14(13-8)9-5-3-4-6-10(9)15-2/h3-7H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLVDNWEONXTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601326295
Record name 2-(2-methoxyphenyl)-5-methylpyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811256
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

CAS RN

91331-85-0
Record name 2-(2-methoxyphenyl)-5-methylpyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
R Udhayasurian, K Sivakumar - Organic Chemistry, 2022 - arkat-usa.org
We herein report the convenient synthesis of a series of novel pyrazole derivatives linked to heteroaryl groups via amide functionality. NMI-MsCl mediated amide bond formation …
Number of citations: 3 www.arkat-usa.org

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